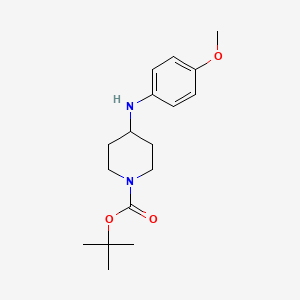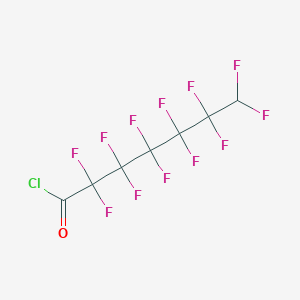
Ácido 5-(4-cloro-fenoxi)-pentanoico
Descripción general
Descripción
5-(4-Chloro-phenoxy)-pentanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a chloro-substituted phenoxy group attached to a pentanoic acid chain
Aplicaciones Científicas De Investigación
5-(4-Chloro-phenoxy)-pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
The primary targets of 5-(4-Chloro-phenoxy)-pentanoic acid are broadleaf weeds . This compound belongs to the family of phenoxy herbicides, which are widely used in agriculture due to their selective action against these types of plants .
Mode of Action
5-(4-Chloro-phenoxy)-pentanoic acid acts by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth, often referred to as "growing to death" . This selective action leaves monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The biochemical pathways affected by 5-(4-Chloro-phenoxy)-pentanoic acid are those related to the auxin growth hormone IAA . The compound’s mimicry of IAA disrupts normal plant growth processes, leading to rapid and uncontrolled growth .
Pharmacokinetics
The pharmacokinetics of 5-(4-Chloro-phenoxy)-pentanoic acid, like other phenoxy herbicides, involve its application as salts and esters, which are capable of producing the parent acid in situ . These forms vary in their chemical properties, environmental behavior, and to a lesser extent, toxicity
Result of Action
The molecular and cellular effects of 5-(4-Chloro-phenoxy)-pentanoic acid’s action result in the rapid, uncontrolled growth of broad-leaf plants . This growth is unsustainable, leading to the eventual death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(4-Chloro-phenoxy)-pentanoic acid. For instance, its extensive use may promote contamination of soil, surface, and groundwater, leading to increased inhibition of plant development and soil toxicity . Additionally, the compound’s effectiveness can be influenced by interactions between plant roots, root exudates enriched in plant secondary metabolites, soil, and microorganisms .
Análisis Bioquímico
Biochemical Properties
5-(4-Chloro-phenoxy)-pentanoic acid plays a significant role in biochemical reactions, particularly in the context of plant physiology. It interacts with various enzymes and proteins, mimicking the action of natural plant hormones known as auxins. These interactions often lead to the modulation of growth processes in plants. For instance, 5-(4-Chloro-phenoxy)-pentanoic acid can bind to auxin receptors, triggering a cascade of events that promote cell elongation and division . Additionally, it may interact with proteins involved in signal transduction pathways, thereby influencing the overall growth and development of plants.
Cellular Effects
The effects of 5-(4-Chloro-phenoxy)-pentanoic acid on cells are profound, particularly in plant cells. This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By mimicking auxins, 5-(4-Chloro-phenoxy)-pentanoic acid can alter the expression of genes involved in growth and development. It affects cell signaling pathways by binding to specific receptors, leading to changes in the activity of downstream signaling molecules . These changes can result in enhanced cell division, elongation, and differentiation, ultimately affecting the overall physiology of the plant.
Molecular Mechanism
At the molecular level, 5-(4-Chloro-phenoxy)-pentanoic acid exerts its effects through several mechanisms. It binds to auxin receptors, which are proteins that mediate the response to auxin hormones. This binding activates the receptors, leading to the transcription of auxin-responsive genes . Additionally, 5-(4-Chloro-phenoxy)-pentanoic acid can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular processes. The compound’s ability to modulate gene expression and enzyme activity underscores its role as a potent regulator of plant growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Chloro-phenoxy)-pentanoic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(4-Chloro-phenoxy)-pentanoic acid remains stable under controlled conditions, maintaining its activity over extended periods . Its degradation products may also have biological activity, which could contribute to the observed effects. Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 5-(4-Chloro-phenoxy)-pentanoic acid in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as promoting growth and development. At higher doses, it can become toxic, leading to adverse effects on cellular function and overall health . Studies in animal models have shown that there is a threshold beyond which the compound’s toxicity becomes apparent, emphasizing the need for careful dosage regulation in practical applications.
Metabolic Pathways
5-(4-Chloro-phenoxy)-pentanoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for the compound’s detoxification and elimination from the organism. Additionally, 5-(4-Chloro-phenoxy)-pentanoic acid can influence metabolic flux and metabolite levels, further impacting cellular processes.
Transport and Distribution
The transport and distribution of 5-(4-Chloro-phenoxy)-pentanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of 5-(4-Chloro-phenoxy)-pentanoic acid within tissues can affect its activity, with higher concentrations potentially leading to more pronounced biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-phenoxy)-pentanoic acid typically involves the reaction of 4-chlorophenol with a suitable pentanoic acid derivative. One common method is the esterification of 4-chlorophenol with pentanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the esterification process.
Industrial Production Methods
In an industrial setting, the production of 5-(4-Chloro-phenoxy)-pentanoic acid may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Industrial processes also focus on minimizing waste and improving the sustainability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chloro-phenoxy)-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-(4-Chloro-phenoxy)-pentanoic acid ketone derivatives, while substitution reactions can produce various substituted phenoxy acids.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-phenoxyacetic acid
- 2,4-Dichlorophenoxyacetic acid
- 2-Methyl-4-chlorophenoxyacetic acid
Comparison
5-(4-Chloro-phenoxy)-pentanoic acid is unique due to its longer pentanoic acid chain compared to similar compounds like 4-Chloro-phenoxyacetic acid. This structural difference can influence its chemical reactivity and biological activity. For instance, the longer chain may affect its solubility, stability, and interaction with biological targets, making it a distinct compound with specific applications.
Propiedades
IUPAC Name |
5-(4-chlorophenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZDRIPLJUPMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369562 | |
| Record name | 5-(4-Chloro-phenoxy)-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7170-55-0 | |
| Record name | 5-(4-Chlorophenoxy)pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chloro-phenoxy)-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentanoic acid, 5-(4-chlorophenoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzo[d][1,3]dioxol-4-ylmethanol](/img/structure/B1333388.png)







![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)

